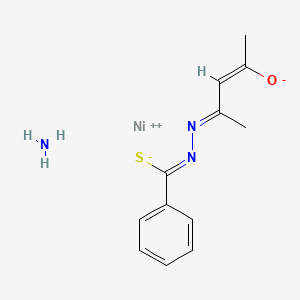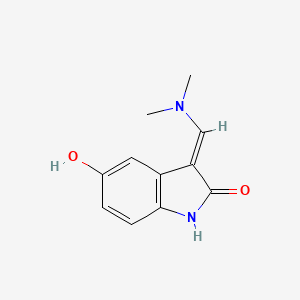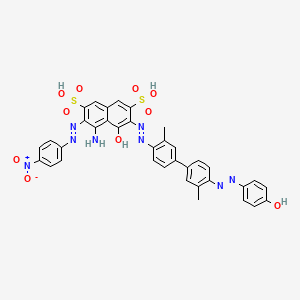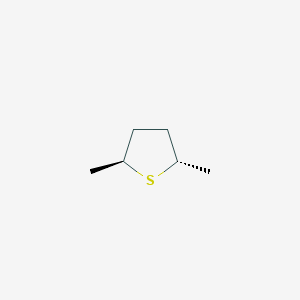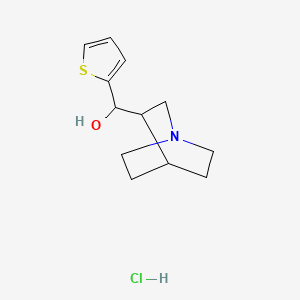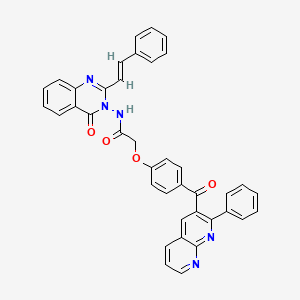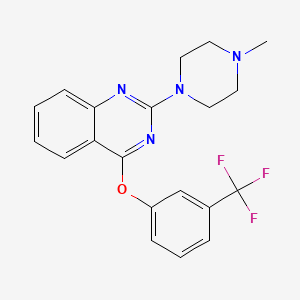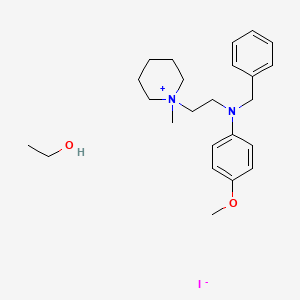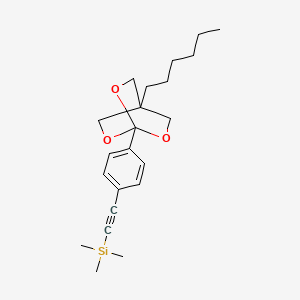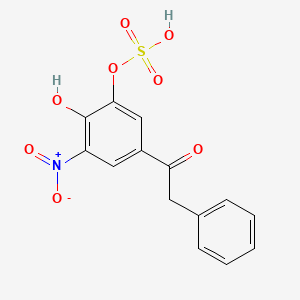
Ethanone, 1-(4-hydroxy-3-nitro-5-(sulfooxy)phenyl)-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1-(4-hydroxy-3-nitro-5-(sulfooxy)phenyl)-2-phenyl- is a complex organic compound known for its unique chemical structure and properties. This compound features a phenyl group substituted with hydroxy, nitro, and sulfooxy groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(4-hydroxy-3-nitro-5-(sulfooxy)phenyl)-2-phenyl- typically involves multi-step organic reactions. The process begins with the nitration of a phenyl ring, followed by sulfonation and hydroxylation. The final step involves the introduction of the ethanone group. Each step requires specific reagents and conditions, such as concentrated sulfuric acid for sulfonation and nitric acid for nitration.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the reaction rates and minimize by-products. Industrial methods also involve purification steps such as recrystallization and chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(4-hydroxy-3-nitro-5-(sulfooxy)phenyl)-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The sulfooxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Ethanone, 1-(4-hydroxy-3-nitro-5-(sulfooxy)phenyl)-2-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethanone, 1-(4-hydroxy-3-nitro-5-(sulfooxy)phenyl)-2-phenyl- involves its interaction with specific molecular targets. The hydroxy and nitro groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The sulfooxy group can enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
- Methanone, 4-hydroxy-3-nitro-5-(sulfooxy)phenyl-
- Tolcapone Sulfate
Uniqueness
Ethanone, 1-(4-hydroxy-3-nitro-5-(sulfooxy)phenyl)-2-phenyl- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential for further modification in synthetic chemistry and drug development.
Properties
CAS No. |
473790-09-9 |
|---|---|
Molecular Formula |
C14H11NO8S |
Molecular Weight |
353.31 g/mol |
IUPAC Name |
[2-hydroxy-3-nitro-5-(2-phenylacetyl)phenyl] hydrogen sulfate |
InChI |
InChI=1S/C14H11NO8S/c16-12(6-9-4-2-1-3-5-9)10-7-11(15(18)19)14(17)13(8-10)23-24(20,21)22/h1-5,7-8,17H,6H2,(H,20,21,22) |
InChI Key |
LEQKHSCEAPLYJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC(=C(C(=C2)OS(=O)(=O)O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(benzenesulfonyl)-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12730340.png)

